Blasticidin S
Overview
Description
Blasticidin S is a nucleoside analogue antibiotic that resembles the nucleoside cytidine. It was originally described by Japanese researchers in the 1950s while seeking antibiotics for rice blast fungus. This compound disrupts protein translation in human cells, fungi, and bacteria, making it a valuable tool in biological research for selecting genetically manipulated cells .
Mechanism of Action
Target of Action
Blasticidin S, a nucleoside analogue antibiotic , primarily targets the peptidyl transferase center of the large ribosomal subunit . This center plays a crucial role in protein synthesis, making it a key target for the antibiotic’s action .
Mode of Action
This compound inhibits both translation elongation and termination in mammalian cells . It binds to the P-site loop formed by ribosomal RNA within the peptidyl transferase center . Once bound to mammalian terminating ribosomes, this compound distorts the 3′CCA tail of the P-site tRNA . This distortion delays both peptide bond formation and peptidyl-tRNA hydrolysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the termination step of translation and peptide bond formation, this compound disrupts protein translation . This means that cells can no longer produce new proteins through the translation of mRNA .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells . Resistance is conferred by the expression of either one of two this compound deaminase genes: BSD from Aspergillus terreus or bsr from Bacillus cereus .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis . By binding to the peptidyl transferase center of the large ribosomal subunit and disrupting the translation process, this compound prevents the growth of both eukaryotic and prokaryotic cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Failure to lower the salt content of the medium results in nonselection due to this compound inhibition unless a higher this compound concentration is used . Additionally, the antibiotic’s effect is greater on the mycelial than on the spore phase of the fungus .
Biochemical Analysis
Biochemical Properties
Blasticidin S inhibits the hydrolysis of peptidyl-tRNA induced by release factors . It enhances the binding of tRNA to the large subunit of ribosomes and to an extent inhibits peptide bond formation . This interaction with the ribosomal machinery is crucial for its role in inhibiting protein synthesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It prevents the growth of both eukaryotic and prokaryotic cells . In human cells, it inhibits nonsense-mediated mRNA decay . Moreover, it has been found that the NorA multidrug transporter facilitates the cellular entry of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the termination step of translation and peptide bond formation (to a lesser extent) by the ribosome . This means that cells can no longer produce new proteins through translation of mRNA . It is competitive with puromycin, suggesting a highly similar binding site .
Temporal Effects in Laboratory Settings
In mammalian cells, this compound inhibits both translation elongation and termination . Over time, this leads to a distortion of the 3′CCA tail of the P-site tRNA, thus delaying both peptide bond formation and peptidyl-tRNA hydrolysis .
Metabolic Pathways
The first step in this compound biosynthesis is the combination of UDP-glucuronic acid with cytosine to form cytosylglucuronic acid (CGA)
Transport and Distribution
This compound is believed to hijack an overlapping set of peptide ABC-importers to enter the bacterial cell . The NorA multidrug transporter, in particular, has been found to facilitate the cellular entry of this compound .
Subcellular Localization
The subcellular localization of this compound is not explicitly defined. Given its mechanism of action, it is likely to be localized in the vicinity of the ribosomes where protein synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Blasticidin S is produced by the bacterium Streptomyces griseochromogenes. The biosynthesis involves the combination of uridine diphosphate-glucuronic acid with cytosine to form cytosylglucuronic acid. This intermediate is then further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces griseochromogenes. The antibiotic can be isolated from the fermentation broth through absorption on cation exchange resin and elution with hydrochloric acid. The crude hydrochloride is then concentrated under vacuum to obtain the crystalline free base .
Chemical Reactions Analysis
Types of Reactions: Blasticidin S undergoes various chemical reactions, including hydrolysis and amidation. It is known to inhibit the hydrolysis of peptidyl-tRNA induced by release factors and inhibit peptide bond formation .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions.
Amidation: Involves the use of amines and carboxylic acids under dehydrating conditions.
Major Products:
Hydrolysis Products: Deaminated derivatives.
Amidation Products: Amide derivatives with enhanced activity against Gram-positive bacteria.
Scientific Research Applications
Blasticidin S has a wide range of applications in scientific research:
Biology: Used for selecting and maintaining genetically manipulated cells in cell culture.
Agriculture: Initially used to control rice blast disease caused by the fungus Piricularia oryzae.
Medicine: Explored for its potential antibacterial and antifungal properties.
Comparison with Similar Compounds
Blasticidin S is unique due to its dual action against both eukaryotic and prokaryotic cells. Similar compounds include:
Puromycin: Another nucleoside analogue antibiotic that inhibits protein synthesis.
Polyoxin: An antifungal nucleoside antibiotic used in agriculture.
Kasugamycin: An antibiotic used to control bacterial and fungal diseases in plants.
This compound stands out due to its broad-spectrum activity and its use in both agricultural and biological research.
Properties
IUPAC Name |
3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNPLSGKWMLZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | BLASTICIDIN-S | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862825 | |
Record name | 1-(4-{(Z)-[3-Amino-1-hydroxy-5-(N-methylcarbamimidamido)pentylidene]amino}-2,3,4-trideoxyhex-2-enopyranuronosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Soluble in water; Technical product is light brown solid; [HSDB], COLOURLESS CRYSTALS. | |
Record name | Blasticidin-S | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3974 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | BLASTICIDIN-S | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene., In water, >30 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: >3 (moderate) | |
Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |
Record name | BLASTICIDIN-S | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |
Record name | BLASTICIDIN-S | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
Record name | BLASTICIDIN-S | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Protein synthesis inhibitor., Blasticidin-S is a peptidyl nucleoside antibiotic isolated from the culture broth of Streptomyces griseochromogenes. It specifically inhibits protein synthesis in both prokaryotes and eukaryotes through inhibition of peptide bound formation in the ribosomal machinery. | |
Details | InvivoGen; Technical Data Sheet. Available from:https://www.invivogen.com on Blasatididin S as of July 24, 2003 | |
Record name | BLASTICIDIN-S | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
2079-00-7 | |
Record name | β-D-erythro-Hex-2-enopyranuronic acid, 4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, (S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BLASTICIDIN-S | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BLASTICIDIN-S | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
235-236 °C (decomp.), Melting point of the technical grade material is 235 to 236 °C, Crystals; mp: 224-225 °C (dec) /Hydrochloride/ | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 220 | |
Record name | BLASTICIDIN-S | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Blasticidin S?
A1: this compound is a potent inhibitor of protein synthesis. It acts by binding to the ribosome, specifically near the peptidyl transferase center, and interfering with peptide bond formation [, , , ]. This effectively blocks the translation process and prevents the production of new proteins, ultimately leading to cell death.
Q2: How does this compound affect fungal cells?
A2: In fungal cells, this compound exhibits strong fungicidal activity by inhibiting protein synthesis [, ]. This effect is particularly pronounced in plant pathogenic fungi like Pyricularia oryzae, the causative agent of rice blast disease [, ].
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H42N8O10S, and its molecular weight is 670.75 g/mol [, ].
Q4: Are there any characteristic spectroscopic features of this compound?
A5: Yes, this compound exhibits a strong UV absorbance maximum at 275 nm in acidic conditions []. This property can be utilized for its detection and quantification in various matrices.
Q5: What are the main structural components of this compound?
A6: this compound is a peptidyl nucleoside antibiotic. Its structure consists of three distinct parts: a cytosine base, an amino deoxyglucuronic acid, and N-methyl-β-arginine []. This unique combination of structural elements contributes to its biological activity and interactions with its target.
Q6: How does sunlight affect this compound?
A7: this compound applied to rice plants is primarily located on the plant surface and is susceptible to degradation by sunlight [, ]. This degradation reduces its persistence in the environment and limits its potential for accumulation.
Q7: Is this compound stable in soil?
A8: this compound binds strongly to soil particles, but its biological activity decreases in soil due to microbial degradation [, ]. This degradation pathway is an important factor in minimizing its environmental impact.
Q8: What enzymatic activity is involved in the detoxification of this compound by some microorganisms?
A9: Some microorganisms, like Aspergillus terreus and Bacillus cereus, produce this compound deaminase, an enzyme that converts this compound to the inactive deaminohydroxythis compound [, , ]. This detoxification mechanism contributes to the development of resistance in certain microbes.
Q9: Can this compound resistance be transferred between bacteria?
A10: Yes, the this compound resistance gene (BSD) has been successfully used as a selectable marker for genetic manipulation in various organisms, including bacteria and parasites [, ]. This indicates the potential for horizontal gene transfer of resistance determinants.
Q10: Have computational methods been used to study this compound and its interactions?
A11: Yes, molecular docking studies have been employed to investigate the binding modes of this compound derivatives to their target, providing insights into their structure-activity relationships []. These studies can guide the development of new analogs with improved activity or selectivity.
Q11: How do structural modifications of this compound affect its activity?
A12: Modifying the carboxyl group of this compound, such as esterification, can significantly enhance its inhibitory activity against aflatoxin production by Aspergillus flavus []. This highlights the importance of specific structural features for its various biological activities.
Q12: Can this compound derivatives be designed with improved activity against specific pathogens?
A13: Yes, semisynthetic this compound derivatives, particularly ester derivatives, have shown enhanced antibiotic activity against Gram-positive bacteria compared to the parent compound [, ]. These findings demonstrate the potential for developing novel this compound analogs with improved therapeutic properties.
Q13: How is this compound metabolized in plants?
A14: In rice plants, this compound is metabolized slowly, with cytomycin and deaminohydroxythis compound identified as minor metabolites [, ].
Q14: What happens to this compound after it enters mammalian cells?
A15: LRRC8D, a mammalian membrane protein, is required for the uptake of this compound into mammalian cells []. This transporter protein plays a crucial role in the cellular entry of this compound and potentially other related compounds.
Q15: How is this compound used in research?
A16: this compound is commonly used as a selection agent in genetic transformation experiments involving various organisms, including bacteria, fungi, parasites, and mammalian cells [, , , , , ]. Its ability to inhibit protein synthesis makes it an effective tool for selecting cells that have successfully incorporated foreign DNA.
Q16: How do some fungi develop resistance to this compound?
A17: One mechanism of this compound resistance in fungi is the acquisition of tolerance through mutations that may affect drug uptake, target site modification, or detoxification pathways [].
Q17: Is there cross-resistance between this compound and other antifungal agents?
A18: Yes, a study on Pyricularia oryzae isolates showed cross-resistance between this compound and Kasugamycin, another antifungal antibiotic []. This cross-resistance poses a challenge for disease management, as resistance to one agent might confer resistance to the other.
Q18: What are the potential hazards of this compound exposure to humans?
A19: this compound can cause severe acute inflammation of the mucous membranes and skin upon contact [, ]. These effects are primarily observed in occupational settings where workers are exposed to the compound during its production or application.
Q19: What are the symptoms of this compound poisoning?
A20: Ingestion of this compound can lead to severe symptoms such as vomiting, abdominal pain, diarrhea, and sore throat []. In severe cases, it can cause hypotension, arrhythmia, and even coma due to excessive fluid loss.
Q20: What analytical methods are used to determine this compound concentration?
A20: Several analytical methods have been developed for the quantification of this compound, including:
- High-performance liquid chromatography (HPLC) [, ]: This technique separates and quantifies this compound based on its interactions with a stationary phase and a mobile phase.
- High-performance capillary electrophoresis (HPCE) []: This method separates and detects charged molecules like this compound based on their differential migration in an electric field.
- Micellar liquid chromatography (MLC) []: This technique utilizes surfactants in the mobile phase to improve the separation and analysis of this compound.
- Thin-layer chromatography (TLC) []: This method separates this compound from other components based on their differential migration on a thin layer of adsorbent material.
- Colorimetry []: This technique relies on the formation of a colored complex between this compound and specific reagents, allowing for its quantification based on the intensity of the color.
Q21: How is this compound degraded in the environment?
A22: Sunlight and microbial activity are the major factors contributing to this compound degradation in the environment [, , ].
Q22: When was this compound discovered?
A23: this compound was discovered in Japan in the mid-20th century [, ].
Q23: What was the initial use of this compound?
A24: It was initially used as an agricultural fungicide, particularly against rice blast disease caused by Pyricularia oryzae [, , , ].
Q24: How has this compound contributed to different research fields?
A24: this compound and its resistance gene have become valuable tools in various disciplines, including:
- Molecular biology: As a selectable marker for genetic transformations in bacteria, fungi, parasites, and mammalian cells [, , , , , ].
- Biotechnology: For developing transgenic organisms with improved traits, such as disease resistance in plants [].
- Drug discovery: As a starting point for developing novel antimicrobial agents with improved activity and selectivity [, ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.